molecular formula C11H13FO2 B1413733 [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol CAS No. 1701873-01-9

[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol

Cat. No. B1413733
CAS RN: 1701873-01-9
M. Wt: 196.22 g/mol
InChI Key: JCVFXLVEVJCJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol, also known as FMPCM, is an organic compound composed of a cyclopropyl group attached to a fluoro-methyl-phenoxy group. It is a synthetic compound that has been studied for its potential medicinal and industrial applications. In

Scientific Research Applications

Conformational Analysis

  • Research on similar compounds like (1-Fluorocyclopropyl)methanol shows that these molecules often prefer conformations stabilized by an internal hydrogen bond, which is significant in understanding their chemical behavior and potential applications (Møllendal, Leonov, & Meijere, 2004).

Studies in Organic Synthesis and Catalysis

  • Compounds like cyclopropyl methanol are used as substrates in studies investigating the mechanisms of various organic reactions, such as hydroxylation, providing insights into the nature of radical intermediates and the role of enzymes in these processes (Liu, Johnson, Newcomb, & Lippard, 1993).

Antiviral and Antibacterial Research

  • Fluorinated cyclopropanoid nucleosides, which are structurally related to the compound , have been synthesized and shown specific antiviral activities. This highlights the potential of such compounds in the development of antiviral and antibacterial agents (Rosen, De Clercq, Balzarini, & Haufe, 2004).

Pharmacological Research

  • Certain phenyl cyclopropyl methanols have been synthesized and evaluated for their anti-tubercular activities, demonstrating the utility of cyclopropyl methanol derivatives in the development of new pharmacological agents (Dwivedi et al., 2005).

Chemical Synthesis and Structural Analysis

  • The synthesis of structurally complex molecules like enantiopure monofluorinated phenylcyclopropanes, which share a common structural motif with the compound of interest, has been explored for their potential applications in various fields of chemistry (Rosen & Haufe, 2002).

Exploration in Organic Chemistry

  • Cyclopropyl methanol derivatives are studied for their reactions in organic chemistry, providing insights into the behavior of such compounds under different conditions and their potential utility in synthetic applications (Yoshida et al., 1988).

properties

IUPAC Name

[1-(4-fluoro-2-methylphenoxy)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-6-9(12)2-3-10(8)14-11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFXLVEVJCJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol
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